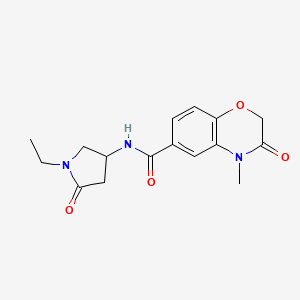![molecular formula C15H18Cl2N2O3 B5307527 {1-[(2,6-dichlorophenyl)acetyl]-1,4-diazepan-6-yl}acetic acid](/img/structure/B5307527.png)
{1-[(2,6-dichlorophenyl)acetyl]-1,4-diazepan-6-yl}acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{1-[(2,6-dichlorophenyl)acetyl]-1,4-diazepan-6-yl}acetic acid, commonly known as DCPAA, is a chemical compound that has gained significant attention in the scientific community due to its potential pharmacological properties. In
Mécanisme D'action
The mechanism of action of DCPAA is not fully understood. However, it has been suggested that DCPAA may act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators. DCPAA may also act by modulating the activity of neurotransmitters in the brain.
Biochemical and Physiological Effects:
DCPAA has been shown to have significant anti-inflammatory effects in animal models. It has been found to reduce the production of inflammatory cytokines and prostaglandins. DCPAA has also been shown to have analgesic and antipyretic effects. Additionally, DCPAA has been found to have neuroprotective effects in animal models of neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of DCPAA is its well-established synthesis method. This makes it easy to obtain and study in the laboratory. Additionally, DCPAA has been shown to have significant pharmacological properties, making it a promising candidate for further study. However, one of the limitations of DCPAA is its potential toxicity. Further studies are needed to determine the safety and efficacy of DCPAA in humans.
Orientations Futures
There are several future directions for the study of DCPAA. One potential area of study is the development of DCPAA-based drugs for the treatment of inflammation, pain, and neurodegenerative disorders. Additionally, further studies are needed to determine the safety and efficacy of DCPAA in humans. Finally, the mechanism of action of DCPAA needs to be further elucidated to fully understand its pharmacological properties.
Conclusion:
In conclusion, DCPAA is a promising chemical compound that has significant pharmacological properties. Its potential use in the treatment of inflammation, pain, and neurodegenerative disorders makes it an important area of study in the scientific community. Further studies are needed to fully understand its mechanism of action, safety, and efficacy in humans.
Méthodes De Synthèse
DCPAA can be synthesized through a multi-step process involving the reaction of 2,6-dichlorobenzoyl chloride with 1,4-diazepane to form 1-[(2,6-dichlorophenyl)acetyl]-1,4-diazepane. This intermediate is then reacted with sodium hydroxide and acetic acid to form the final product, DCPAA. The synthesis method of DCPAA has been well-established and has been used in several scientific studies.
Applications De Recherche Scientifique
DCPAA has been studied extensively for its potential pharmacological properties. It has been found to have significant anti-inflammatory, analgesic, and antipyretic effects. DCPAA has also been shown to have potential in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Additionally, DCPAA has been studied for its potential use as an antitumor agent.
Propriétés
IUPAC Name |
2-[1-[2-(2,6-dichlorophenyl)acetyl]-1,4-diazepan-6-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18Cl2N2O3/c16-12-2-1-3-13(17)11(12)7-14(20)19-5-4-18-8-10(9-19)6-15(21)22/h1-3,10,18H,4-9H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZVYFDRUUWLJLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(CN1)CC(=O)O)C(=O)CC2=C(C=CC=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5307450.png)
![N-(2-chloro-4-methylphenyl)-N'-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5307454.png)
![2-[5-(2,4-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-(methylthio)butanoic acid](/img/structure/B5307461.png)
![3-butyl-5-[2-(3-ethyl-4,5-diphenyl-1,3-thiazol-2(3H)-ylidene)ethylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5307469.png)
![2-{[4-ethyl-5-(5-isopropyl-3-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5307486.png)

![5-[(ethylamino)sulfonyl]-N,2-dimethylbenzamide](/img/structure/B5307496.png)

![2-({5-[3-(acetylamino)phenyl]-1,3,4-oxadiazol-2-yl}thio)-N-(4-methylphenyl)acetamide](/img/structure/B5307501.png)
![{1-[(methyl{[5-methyl-2-(3-methyl-2-thienyl)-1,3-oxazol-4-yl]methyl}amino)methyl]cyclopropyl}methanol](/img/structure/B5307505.png)
![1-ethyl-N-[6-methyl-3-(4-morpholinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-1H-pyrazole-3-carboxamide](/img/structure/B5307508.png)
![2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(4-methoxy-3-nitrophenyl)acrylonitrile](/img/structure/B5307516.png)

![1-[(6-chloroimidazo[1,2-a]pyridin-2-yl)carbonyl]-2-methyl-1,4-diazepan-5-one](/img/structure/B5307526.png)